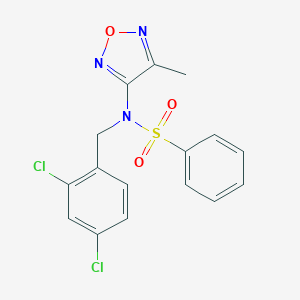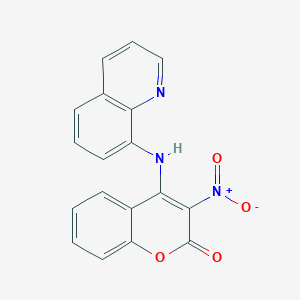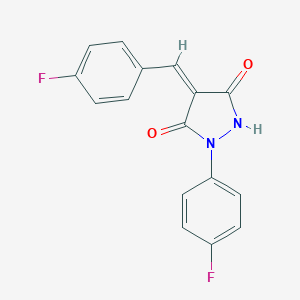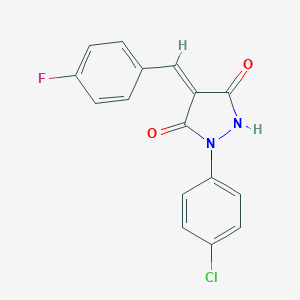
2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of two amino groups at positions 2 and 4, a cyanomethyl group at position 6, and two nitrile groups at positions 3 and 5 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by further cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also involve the use of automated reactors and continuous flow systems to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile groups to amines or other functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted pyridines.
Applications De Recherche Scientifique
2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2,4-Diamino-6-chloropyrimidine: Contains a chlorine atom at position 6 instead of a cyanomethyl group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Features a phenyl and ethyl group at positions 5 and 6, respectively.
Uniqueness
2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile is unique due to the presence of both amino and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its cyanomethyl group further differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propriétés
IUPAC Name |
2,4-diamino-6-(cyanomethyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6/c10-2-1-7-5(3-11)8(13)6(4-12)9(14)15-7/h1H2,(H4,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCGNPGPAUIBFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=N1)N)C#N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396159 |
Source


|
| Record name | AN-023/13176001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24571-64-0 |
Source


|
| Record name | AN-023/13176001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B327164.png)

![Methyl 3-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327173.png)
![Methyl 3-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B327175.png)
![1-(3-Chloro-4-methylphenyl)-4-{4-[isopentyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B327176.png)
![1-(4-Bromophenyl)-4-{4-[isopentyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B327177.png)
![ethyl 4-(5-{(E)-[1-(4-bromonaphthalen-1-yl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B327179.png)
![Isopropyl 2-chloro-5-(5-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327181.png)
![(4Z)-1-(4-bromonaphthalen-1-yl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B327182.png)
![Propyl 2-chloro-5-(5-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327183.png)
